4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide is a piperazine derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. Piperazine derivatives are widely recognized for their biological and pharmacological activities, making them valuable in drug development and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as a receptor modulator, influencing the activity of certain receptors in the body. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide
- 4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide
Uniqueness
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific structural features and the resulting biological activities. Its cyclohexyl and methylphenyl groups contribute to its distinct pharmacological profile, making it valuable in various research and therapeutic applications .
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c1-15-7-9-16(10-8-15)19-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,19,22) |
InChI Key |
LRDAXYHMMJEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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